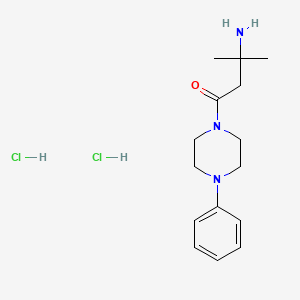

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride

Description

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride is a synthetic organic compound characterized by a butanone backbone substituted with a 3-amino-3-methyl group and a 4-phenylpiperazine moiety. The dihydrochloride salt form enhances its solubility and stability, a common strategy in pharmaceutical chemistry to improve bioavailability .

Properties

IUPAC Name |

3-amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O.2ClH/c1-15(2,16)12-14(19)18-10-8-17(9-11-18)13-6-4-3-5-7-13;;/h3-7H,8-12,16H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOQHBXWIPCLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride typically involves the reaction of 4-phenylpiperazine with a suitable precursor, such as 3-amino-3-methylbutan-1-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux . The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenylpiperazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Piperazine Moieties

The piperazine ring is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects: The target compound’s 4-phenyl group contrasts with HAL’s 4-chlorophenyl substitution, which enhances HAL’s lipophilicity and receptor affinity . The absence of halogenation in the target may reduce CNS penetration or alter target selectivity.

- Salt Form: Unlike HAL (free base), the target and Imp. C(BP) utilize dihydrochloride salts, improving aqueous solubility—critical for formulation and absorption .

- Backbone Diversity: The target’s butanone backbone differs from Imp. C(BP)’s triazolopyridine system, which may influence metabolic stability or binding kinetics .

Comparison with Other Dihydrochloride Salts

Dihydrochloride salts are widely used to optimize drug properties. Notable examples include:

Table 2: Physicochemical and Functional Comparisons of Dihydrochloride Salts

Key Observations:

- Solubility: Like capmatinib and octenidine, the target compound’s dihydrochloride form likely enhances solubility, particularly in acidic environments (e.g., gastric fluid) .

- Polymorphism: Capmatinib’s polymorphic behavior underscores the importance of rigorous crystallographic analysis for the target compound to ensure batch consistency .

- Functional Diversity: While octenidine and trientine have well-defined roles (antimicrobial and chelating, respectively), the target’s application remains speculative without additional data.

Biological Activity

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride, a piperazine derivative, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to various biologically active piperazine derivatives, which are known for their diverse pharmacological properties, including neuropharmacological effects, antimicrobial activities, and potential as therapeutic agents for neurodegenerative diseases.

Chemical Structure and Properties

The IUPAC name for this compound is 3-amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride. Its molecular formula is , with a molecular weight of approximately 307.28 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility and stability in biological systems.

The biological activity of 3-amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride is primarily attributed to its interaction with neurotransmitter systems. As a potential acetylcholinesterase inhibitor , it may enhance cholinergic transmission by preventing the breakdown of acetylcholine, which is crucial in conditions like Alzheimer’s disease. Additionally, its piperazine moiety allows it to engage with various receptors in the central nervous system (CNS), potentially influencing mood and cognitive functions.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 3-amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride shows activity against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest that this compound could be a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

The compound's effects on the CNS have been evaluated through various assays. It has shown promise in modulating neurotransmitter levels and exhibiting anxiolytic-like effects in animal models. These findings underscore its potential utility in treating anxiety disorders and other mood-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 3-amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride:

- Neuroprotective Effects : A study indicated that similar piperazine derivatives exhibited neuroprotective effects against oxidative stress in neuronal cells, suggesting that this compound may also confer similar benefits.

- Anticancer Activity : Research on structurally related compounds has revealed cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potential for further investigation into its anticancer properties.

- Antiviral Properties : Some studies have noted that piperazine derivatives possess antiviral activities against HIV and other viruses, suggesting that 3-amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride may warrant exploration in antiviral drug development.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Amino-3-methyl-1-(4-phenyipiperazin-l-yI)butan-l-one dihydrochloride | Structure | Acetylcholinesterase inhibitor, neuroprotective |

| 1-(4-Methylphenyl)piperazine | Structure | Antidepressant, anxiolytic |

| 2-(4-phenyipiperazin-l-yI)pyrimidine | Structure | Anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.